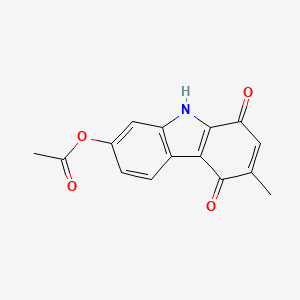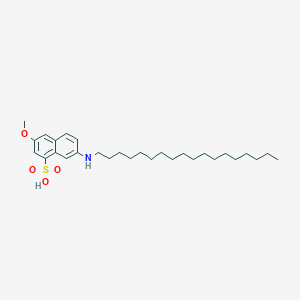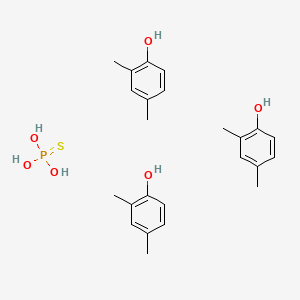![molecular formula C17H12ClNO3 B14325066 {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid CAS No. 105803-73-4](/img/structure/B14325066.png)
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid is an organic compound that features a unique structure combining a chlorophenyl group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid typically involves the reaction of 3-chlorophenylacetic acid with appropriate reagents to form the oxazole ring. One common method involves the use of 2-chlorobenzyl chloride and 1-butanol . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
科学的研究の応用
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid has several scientific research applications:
作用機序
The mechanism of action of {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, influencing cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Chlorophenylacetic acid: A related compound with similar structural features but lacking the oxazole ring.
Dicofol: Another compound with a chlorophenyl group, used as an acaricide.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid is unique due to its combination of a chlorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
105803-73-4 |
|---|---|
分子式 |
C17H12ClNO3 |
分子量 |
313.7 g/mol |
IUPAC名 |
2-[2-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H12ClNO3/c18-13-6-3-5-12(8-13)15-10-16(22-19-15)14-7-2-1-4-11(14)9-17(20)21/h1-8,10H,9H2,(H,20,21) |
InChIキー |
RNNGRIBGMYMFOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=NO2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


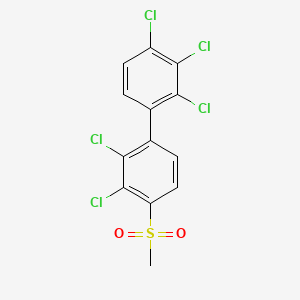
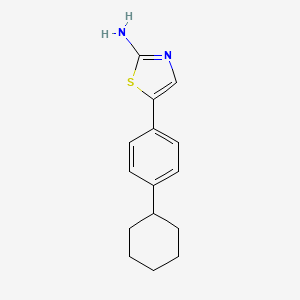
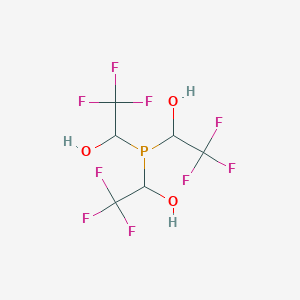
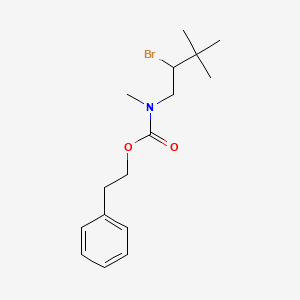
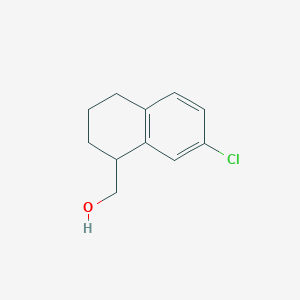

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

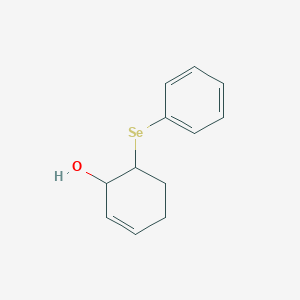

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
